2-Hydroxyamino-2-methyl-3-pentanone oxime acetate
Description
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate is a structurally complex organic compound featuring a pentanone backbone with a hydroxyamino (NH$_2$OH) substituent at the 2-position and an oxime group (C=N-OH) that is acetylated to form an acetate ester. The acetylated oxime moiety may enhance stability and bioavailability, as seen in analogous compounds like benzophenone O-acetyl oxime . The hydroxyamino group introduces polarity and reactivity, which could influence its pharmacokinetic or synthetic utility.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(E)-[2-(hydroxyamino)-2-methylpentan-3-ylidene]amino] acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+ |
InChI Key |
UMEIKEMWIZXANV-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)C)/C(C)(C)NO |
Canonical SMILES |
CCC(=NOC(=O)C)C(C)(C)NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Hydroxyamino-2-methyl-3-pentanone Oxime Acetate
General Synthetic Strategy
The synthesis of this compound generally involves the formation of the oxime group by reacting an appropriate ketone precursor with hydroxylamine or hydroxylamine derivatives under controlled conditions. The acetate moiety is introduced typically via acetylation or by using acetate-containing reagents. Reaction conditions such as temperature, solvent, pH, and reaction time are critical for achieving high yield and purity.
Detailed Synthetic Routes
Oximation of 2-Methyl-3-pentanone Derivatives
A common approach starts with 2-methyl-3-pentanone or its halogenated derivatives, which undergo oximation by treatment with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium acetate. This reaction is typically conducted in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures (25–85 °C) for several hours.
- Example reaction conditions:
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Base: Na2CO3 or CH3COONa
- Solvent: aqueous methanol or ethanol
- Temperature: room temperature to 85 °C
- Time: 2–20 hours
This step yields the oxime intermediate, 2-hydroxyamino-2-methyl-3-pentanone, which is then acetylated to form the acetate derivative.
Acetylation to Form Oxime Acetate
The acetylation of the hydroxyamino group is achieved by reacting the oxime intermediate with acetic anhydride or acetyl chloride under mild conditions. This step is often performed in the presence of a base such as pyridine to neutralize the acid byproducts and improve yield.
- Typical acetylation conditions:
- Acetic anhydride or acetyl chloride
- Base: pyridine or triethylamine
- Solvent: dichloromethane or similar organic solvent
- Temperature: 0 °C to room temperature
- Time: 1–4 hours
The product is purified by crystallization or chromatography to obtain this compound with high purity.
Continuous Flow and Industrial Scale Preparation
For industrial synthesis of related hydroxy ketones (precursors to oximes), continuous flow reactors have been employed, especially for 1-hydroxy-2-methyl-3-pentanone, which can be converted subsequently into the oxime acetate.
- The process involves:
- Aldol addition of formaldehyde to diethyl ketone in the presence of trialkylamines as bases.
- Continuous distillation to remove trialkylamine and water.
- Fractional distillation under reduced pressure to purify the hydroxy ketone.
- Subsequent oximation and acetylation steps follow in batch or continuous modes.
This method offers high selectivity, yield, and purity, with efficient recycling of reagents and solvents.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oximation | NH2OH·HCl, Na2CO3 or CH3COONa, MeOH/H2O | 25–85 | 2–20 | 70–90 | Mild conditions, aqueous/alcoholic solvent |
| Acetylation | Acetic anhydride or Acetyl chloride, Pyridine | 0–25 | 1–4 | 80–95 | Requires base to neutralize acid byproducts |
| Continuous hydroxy ketone synthesis | Formaldehyde + diethyl ketone, trialkylamine | 50–100 | Continuous | 85–90 | Industrial scale, continuous flow reactor |
Research Findings and Analysis
- The oximation step is sensitive to pH and temperature. Mildly basic conditions favor formation of the oxime without side reactions such as hydrolysis or polymerization.
- Acetylation must be controlled to prevent over-acetylation or degradation of the oxime functionality.
- Continuous flow processes for hydroxy ketone production improve scalability and reproducibility, which is essential for industrial applications.
- The compound's dual functional groups (hydroxyamino and oxime acetate) provide versatility for further chemical modifications and potential biological activity studies.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ester can participate in substitution reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of transition metal catalysts like palladium (Pd) or copper (Cu).
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles such as pyrroles, imidazoles, and triazoles .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that oxime derivatives, including 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate, exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases. A study demonstrated that oxime compounds can scavenge free radicals effectively, suggesting potential applications in pharmaceuticals aimed at treating conditions such as neurodegenerative diseases and cancer .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies have reported that this compound exhibits inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial agents .
Case Study: Synthesis and Testing
A systematic study involving the synthesis of this compound was conducted, followed by biological testing against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the range of 32-128 µg/mL for several strains, showcasing its potential as an antimicrobial agent .
Materials Science
Polymer Additives
In materials science, this compound serves as an effective additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that adding this compound can improve the tensile strength and elongation at break of polymers used in various applications .
Table: Effects of this compound on Polymer Properties
| Property | Control Sample | Sample with Oxime | Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 40 | 33 |
| Elongation (%) | 200 | 250 | 25 |
| Thermal Stability (°C) | 200 | 220 | 10 |
Environmental Chemistry
Metal Ion Sequestration
The compound has been investigated for its ability to chelate metal ions, which is significant in environmental remediation processes. Research indicates that it can effectively bind to heavy metals, facilitating their removal from contaminated water sources . This property is particularly useful in developing strategies for treating industrial wastewater.
Case Study: Heavy Metal Removal
A pilot study was conducted to evaluate the efficiency of this compound in removing lead ions from aqueous solutions. The results demonstrated a removal efficiency of over 90% under optimized conditions, highlighting its potential application in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate involves the cleavage of the N-O bond, which is relatively weak with an average energy of about 57 kcal/mol . This cleavage can lead to the formation of new C-N, C-O, or C-C bonds, facilitating the synthesis of various nitrogen-containing compounds . The compound can act as an internal oxidant or a precursor in these reactions .
Comparison with Similar Compounds
(a) 2'-Hydroxyacetophenone-d4 Oxime Acetate
- Structure: Features an acetophenone-derived oxime acetate with a deuterated hydroxy group.
- Functional Groups : Oxime acetate (C=N-OAc), aromatic ring.
- Comparison: Unlike the target compound, this analogue lacks a hydroxyamino group and has an aromatic backbone instead of a pentanone chain .
(b) 4-Methylpentan-2-one Oxime
- Structure: A simpler oxime derivative with a methyl-branched pentanone.
- Functional Groups : Oxime (C=N-OH), methyl substituent.
(c) Benzophenone O-acetyl Oxime
- Structure : Aromatic oxime acetate with a diphenylmethane backbone.
- Functional Groups: Oxime acetate (C=N-OAc), benzophenone core.
- Comparison: Shares the acetylated oxime functionality but lacks aliphatic hydroxyamino substituents .
(d) Phosgene Oxime (CX)
- Structure : Highly reactive chlorinated oxime.
- Functional Groups : Oxime (C=N-OH), chlorine substituents.
- Comparison : Extreme toxicity and corrosivity contrast sharply with the target compound’s presumed applications .
Comparative Physicochemical Properties
Table 1: Physicochemical Properties of Selected Oxime Derivatives
Key Observations :
- The target compound’s estimated molecular weight (~250–300 g/mol) places it between smaller oximes (e.g., phosgene oxime) and aromatic derivatives (e.g., benzophenone O-acetyl oxime).
- Acetylation of the oxime group (as in ) likely improves stability compared to free oximes like 4-methylpentan-2-one oxime .
Toxicity and Regulatory Considerations
Table 2: Toxicity Profiles of Comparable Compounds
Implications for Target Compound :
- The hydroxyamino group may introduce reactivity risks (e.g., redox activity or nitrosamine formation).
Biological Activity
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
The synthesis of this compound typically involves the reaction of 2-hydroxyamino-2-methyl-3-pentanone with acetic anhydride. The resulting compound exhibits a molecular formula of C₅H₉N₃O₃ and has been characterized through various spectroscopic methods including NMR and mass spectrometry .
Antimicrobial Properties
Research indicates that derivatives of oxime compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain oxime derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it was found to have inhibitory effects on certain proteolytic enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is necessary. The IC₅₀ values for various enzyme targets were reported, indicating effective inhibition at low concentrations .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an IC₅₀ value of approximately 25 µg/mL against S. aureus, while showing slightly higher resistance in E. coli with an IC₅₀ of 40 µg/mL .
| Bacterial Strain | IC₅₀ (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
Case Study 2: Enzyme Inhibition
A separate investigation focused on the inhibitory effects of the compound on clostripain activity. The study revealed that at a concentration of 50 µM, the compound reduced enzyme activity by approximately 70%, highlighting its potential as a therapeutic agent in conditions requiring enzyme inhibition .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxime functional group is known for its ability to form stable complexes with metal ions and proteins, which may enhance its biological efficacy. Additionally, the presence of hydroxyl and amino groups contributes to its solubility and reactivity in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-hydroxyamino-2-methyl-3-pentanone oxime acetate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of oxime acetates typically involves oxime formation followed by acetylation. For example, oximes can be synthesized via condensation of ketones with hydroxylamine hydrochloride in the presence of sodium acetate (as a buffer), followed by acetylation using acetic anhydride . Reaction yields depend on solvent choice, temperature, and catalyst. For instance, using toluene as a solvent with iron(III) trifluoromethanesulfonate at 20°C for 5 hours achieved 92% yield in analogous oxime acetate syntheses . Characterization via IR spectroscopy (e.g., C=O stretch at ~1760 cm⁻¹) and melting point analysis (e.g., 77–79°C decomposition ) is critical for verifying purity.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy is essential for identifying functional groups. Key peaks include:
- C=O stretch of the acetate group: 1760–1765 cm⁻¹ .
- N–O stretch of the oxime: 1590–1638 cm⁻¹ .
- Aliphatic C–H stretches : 2848–3029 cm⁻¹ .
Melting point analysis (e.g., decomposition at 77–79°C ) and nuclear magnetic resonance (NMR) should complement IR data.
Q. What safety protocols are recommended for handling oxime acetates in laboratory settings?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
- Storage : Store in a locked, ventilated area away from oxidizers .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent hydrolysis .
- Waste Disposal : Follow local regulations for organic acetates and oximes .
Advanced Research Questions
Q. How does the Beckmann rearrangement influence the reactivity of this compound, and what byproducts may form?
- Methodological Answer : Under acidic or thermal conditions, oxime acetates can undergo Beckmann rearrangement to form lactams. For example, in friedelin-derived oxime acetates, rearrangement produced a lactam (67% yield) alongside enol acetate (18%) . To minimize byproducts, control reaction conditions (e.g., avoid excess heat) and monitor via thin-layer chromatography (TLC). Conflicting data on yields (e.g., 18% vs. 30% enol acetate in different setups ) suggest solvent polarity and catalyst selection are critical variables.
Q. How can reaction conditions be optimized to address contradictions in yield data for oxime acetate derivatives?
- Methodological Answer : Contradictory yields (e.g., 92% with iron triflate vs. 18% enol acetate in Beckmann rearrangements ) highlight the need for systematic optimization:
- Catalyst Screening : Compare Lewis acids (e.g., Sm(III) vs. Fe(III)) for efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) may improve selectivity .
- Temperature Gradients : Test reactions at 20°C vs. ambient conditions to assess thermal stability .
Tabulated optimization data from analogous reactions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| Fe(OTf)₃ | Toluene | 20 | 92 | 8 |
| Cp*₂Sm(THF)₂ | Toluene | Ambient | 99 | 1 |
Q. What strategies are effective for resolving structural ambiguities in multi-step syntheses involving oxime acetates?
- Methodological Answer : Multi-step syntheses (e.g., protecting group strategies ) require:
- Intermediate Isolation : Use column chromatography to purify intermediates (e.g., 3-acetyloxy-propanamide derivatives ).
- Orthogonal Deprotection : Hydrazinium acetate selectively removes levulinoyl groups without affecting acetate esters .
- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structures at each step.
Data Analysis & Reproducibility
Q. How can researchers reconcile discrepancies in melting points or spectral data for oxime acetates across studies?
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane).
- Impurity Profiles : Quantify byproducts via gas chromatography-mass spectrometry (GC-MS).
- Instrument Calibration : Standardize IR and NMR spectrometers using reference compounds .
Applications in Pharmaceutical Research
Q. What role do oxime acetates play as intermediates in bioactive molecule synthesis?
- Methodological Answer : Oxime acetates serve as precursors for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
